molecular formula C13H14 B1215425 1,4,5-Trimethylnaphthalene CAS No. 2131-41-1

1,4,5-Trimethylnaphthalene

Cat. No.: B1215425
CAS No.: 2131-41-1
M. Wt: 170.25 g/mol
InChI Key: FSAWRQYDMHSDRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5-Trimethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like toluene .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is carried out at elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1,4,5-Trimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,5-Trimethylnaphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a standard in chromatographic analysis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4,5-Trimethylnaphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but often include interactions with aromatic hydrocarbon receptors and subsequent gene expression changes .

Comparison with Similar Compounds

  • 1,2,3-Trimethylnaphthalene
  • 1,2,4-Trimethylnaphthalene
  • 1,3,5-Trimethylnaphthalene

Uniqueness: 1,4,5-Trimethylnaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to other trimethylnaphthalene isomers .

Properties

IUPAC Name

1,4,5-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAWRQYDMHSDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C(C2=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175575
Record name 1,4,5-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-41-1
Record name 1,4,5-Trimethylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Trimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4,5-TRIMETHYLNAPHTHALENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,4,5-trimethylnaphthalene forming endoperoxides in the context of the research?

A1: The research highlights that this compound can react with singlet oxygen, generated through dye-sensitized photo-oxygenation, to form endoperoxides [, ]. This reaction is particularly interesting for potential medical applications. The endoperoxides formed are relatively stable but can release singlet oxygen upon thermal decomposition. This controlled release of singlet oxygen is being investigated for targeted therapies, such as cancer treatment and antimicrobial applications [].

Q2: How does the structure of this compound influence its ability to form endoperoxides?

A2: The presence of methyl groups at the 1, 4, and 5 positions on the naphthalene ring influences the formation and stability of the endoperoxide. These substituents create steric hindrance, affecting the molecule's reactivity and the stability of the resulting endoperoxide [, ]. Researchers are investigating how modifications to the structure, such as adding different substituents, can alter the decay kinetics of the endoperoxide, allowing for a tailored release of singlet oxygen [].

Q3: What are the challenges in utilizing this compound endoperoxides for medical applications, and how are researchers addressing them?

A3: One challenge lies in controlling the release rate of singlet oxygen from the endoperoxide to match the time scale of biological processes. The research demonstrates that embedding this compound and its derivatives within various carrier materials like liposomes, polymer films, and nanoparticles can modulate the decay kinetics of the endoperoxide []. By altering the carrier material and the endoperoxide's surrounding environment, researchers can fine-tune the release of singlet oxygen for optimal therapeutic efficacy.

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